2,3',4,6-Tetrabromodiphenyl ether

CAS No.: 327185-09-1

Cat. No.: VC2450411

Molecular Formula: C12H6Br4O

Molecular Weight: 485.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327185-09-1 |

|---|---|

| Molecular Formula | C12H6Br4O |

| Molecular Weight | 485.79 g/mol |

| IUPAC Name | 1,3,5-tribromo-2-(3-bromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H |

| Standard InChI Key | NHZNRCYNZJADTG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br |

| Canonical SMILES | C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br |

Introduction

Chemical Structure and Properties

Molecular Information

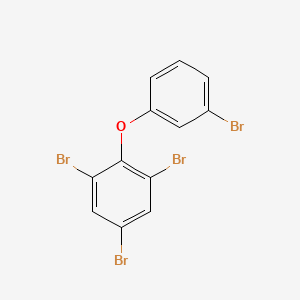

2,3',4,6-Tetrabromodiphenyl ether is a halogenated organic compound with the molecular formula C₁₂H₆Br₄O and a molecular weight of 485.791 g/mol . The compound is identified by CAS Registry Number 327185-09-1 and IUPAC Standard InChIKey NHZNRCYNZJADTG-UHFFFAOYSA-N . The nomenclature indicates the specific positions of the four bromine atoms on the diphenyl ether backbone, with positions 2, 4, and 6 on one phenyl ring and position 3' on the other phenyl ring.

Structural Characteristics

The structure of 2,3',4,6-tetrabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom, forming the diphenyl ether backbone. The bromine substitution pattern differentiates this compound from other tetrabromodiphenyl ether congeners. The specific positioning of bromine atoms influences the compound's three-dimensional configuration, potentially affecting its environmental fate and biological interactions. The compound's structure is available as both 2D and 3D models through chemical databases .

Comparison with Other Tetrabromodiphenyl Ethers

Table 1: Comparison of Tetrabromodiphenyl Ether Congeners

| Property | 2,3',4,6-Tetrabromodiphenyl ether | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 3,3',4,4'-Tetrabromodiphenyl ether (BDE-77) |

|---|---|---|---|

| Formula | C₁₂H₆Br₄O | C₁₂H₆Br₄O | C₁₂H₆Br₄O |

| Molecular Weight | 485.791 g/mol | 485.791 g/mol | 485.791 g/mol |

| CAS Number | 327185-09-1 | Not provided in sources | 93703-48-1 |

| Bromine Positions | 2,3',4,6 | 2,2',4,4' | 3,3',4,4' |

| Alternative Name | Not commonly used | BDE-47, PBDE-47 | PBDE 77 |

While these congeners share the same molecular formula and weight, their different bromine substitution patterns result in distinct three-dimensional structures that may influence their toxicological profiles and environmental behavior.

Environmental Significance and Behavior

Environmental Context

As a member of the PBDE family, 2,3',4,6-tetrabromodiphenyl ether likely shares characteristics with other tetrabromodiphenyl ethers regarding environmental persistence and bioaccumulation. PBDEs as a class have been widely used as flame retardants in numerous products to prevent accidental fires . These compounds are persistent organic pollutants that have become increasingly present in the environment and tend to bioaccumulate in human and animal tissues .

Toxicological Considerations

Comparative Toxicity

The toxicity profile of 2,3',4,6-tetrabromodiphenyl ether likely differs from other tetrabromodiphenyl ethers due to its unique bromine substitution pattern. For example, 3,3',4,4'-tetrabromodiphenyl ether (BDE-77) has been classified with serious eye damage potential and high aquatic toxicity . The positioning of bromine atoms influences the three-dimensional structure and electron distribution within the molecule, potentially affecting receptor binding, metabolism, and ultimately toxicity.

Table 2: Toxicological Findings for Related Tetrabromodiphenyl Ethers

| Toxicological Endpoint | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 3,3',4,4'-Tetrabromodiphenyl ether (BDE-77) |

|---|---|---|

| Reproductive Effects | Decreased sperm capacitation and motility; germ cell loss and apoptosis at ≥0.045 mg kg⁻¹ day⁻¹ | Not reported in provided sources |

| Immune System Effects | Reduced expression of IL-1β, IL-6, and TNF-α; interfered with basophil activation | Not reported in provided sources |

| Endocrine Effects | Investigated for thyroid receptor interaction | Not reported in provided sources |

| Eye Damage | Not reported in provided sources | Causes serious eye damage (H318) |

| Aquatic Toxicity | Not reported in provided sources | Very toxic to aquatic life (H400); Very toxic to aquatic life with long lasting effects (H410) |

Regulatory Status

Hazard Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of the related compound 3,3',4,4'-tetrabromodiphenyl ether, PBDEs may carry hazard statements including:

-

H318: Causes serious eye damage

-

H400: Very toxic to aquatic life

Similar hazard classifications might apply to 2,3',4,6-tetrabromodiphenyl ether, though specific assessments would be required to confirm this.

Research Considerations

Analytical Approaches

The analysis of 2,3',4,6-tetrabromodiphenyl ether in environmental and biological samples likely employs similar methodologies to those used for other PBDE congeners. These typically include:

-

Sample preparation through extraction and clean-up procedures

-

Instrumental analysis using gas chromatography coupled with mass spectrometry (GC-MS)

-

Structural confirmation through comparison with reference standards

The National Institute of Standards and Technology (NIST) maintains chemical reference data that may be useful for analytical purposes .

Research Gaps

The current scientific literature appears to have significant gaps regarding 2,3',4,6-tetrabromodiphenyl ether specifically. Priority research areas might include:

-

Environmental occurrence and distribution

-

Bioaccumulation potential in various organisms

-

Specific toxicological endpoints including reproductive, developmental, neurological, and endocrine effects

-

Comparative toxicity with other PBDE congeners

-

Metabolism and biotransformation pathways

-

Remediation and control strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume